N-(3-Methoxyphenyl)ethanethioamide

Herbicide Bioherbicide Weed Science

N-(3-Methoxyphenyl)ethanethioamide (CAS 87956-83-0) is an N-aryl thioamide derivative characterized by a 3-methoxyphenyl substituent on the thioamide nitrogen. It is a small molecule (C9H11NOS, MW 181.26 g/mol) and a known degradation product of the glucosinolate glucolimnanthin found in meadowfoam (Limnanthes alba) seeds.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 87956-83-0
Cat. No. B11996554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)ethanethioamide
CAS87956-83-0
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC(=CC=C1)OC
InChIInChI=1S/C9H11NOS/c1-7(12)10-8-4-3-5-9(6-8)11-2/h3-6H,1-2H3,(H,10,12)
InChIKeyUMROHKYQRNMQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)ethanethioamide (CAS 87956-83-0) Procurement Overview: Class and Baseline Characteristics


N-(3-Methoxyphenyl)ethanethioamide (CAS 87956-83-0) is an N-aryl thioamide derivative characterized by a 3-methoxyphenyl substituent on the thioamide nitrogen [1]. It is a small molecule (C9H11NOS, MW 181.26 g/mol) and a known degradation product of the glucosinolate glucolimnanthin found in meadowfoam (Limnanthes alba) seeds [2]. This compound is primarily investigated for its herbicidal, nematicidal, and fungicidal properties, distinguishing it from many other N-aryl thioamides used in different chemical biology contexts.

Why N-(3-Methoxyphenyl)ethanethioamide Cannot Be Substituted with Generic N-Aryl Thioamides


The specific substitution pattern and resulting physicochemical properties of N-(3-methoxyphenyl)ethanethioamide directly dictate its unique bioactivity profile. Simply substituting it with an unsubstituted N-phenylthioacetamide or a different methoxy positional isomer (e.g., 2- or 4-methoxy) is likely to result in significant loss of target potency or a complete shift in activity spectrum. Class-level quantitative structure-activity relationship (QSAR) studies on related N-aryl thioamides demonstrate that lipophilicity, which is finely tuned by the position and nature of aryl substituents, is a critical determinant of antifungal and nematicidal activity [1]. The 3-methoxy group imparts a specific electron distribution and steric profile that cannot be replicated by other substituents or substitution patterns, making this compound a non-fungible research tool for specific applications [1].

Quantitative Differentiation of N-(3-Methoxyphenyl)ethanethioamide Against Key Comparators


Superior Herbicidal Potency Against Downy Brome Compared to Nitrile Degradation Product

In a soil-based assay, N-(3-methoxyphenyl)ethanethioamide (thioamide 4) demonstrated superior herbicidal activity against downy brome (Bromus tectorum) coleoptile emergence compared to the structurally related nitrile degradation product, 3-methoxyphenylacetonitrile (nitrile 3). The approximate EC50 value for thioamide 4 was 0.3 mg/g, while the EC50 for nitrile 3 was 0.5 mg/g [1]. This represents a 1.67-fold increase in potency.

Herbicide Bioherbicide Weed Science

Moderate Nematicidal Activity Against Meloidogyne hapla Distinguished from Highly Toxic Isothiocyanate

Against the root-knot nematode Meloidogyne hapla, N-(3-methoxyphenyl)ethanethioamide (thioamide 4) exhibited moderate nematicidal activity after 24-hour exposure, with an EC50 of 0.245 ± 0.009 mg/mL. This is significantly less potent than the primary degradation product 3-methoxybenzyl isothiocyanate (isothiocyanate 2, EC50 = 0.002 ± 0.0001 mg/mL) but significantly more potent than the acetamide degradation product, which showed no toxicity at up to 1.0 mg/mL [1]. This positions the compound as a mid-potency agent within this chemical series.

Nematicide Plant Pathology Biopesticide

Comparable Fungistatic Activity to Nitrile Analog Against Pythium irregulare

In assays against the oomycete pathogen Pythium irregulare, N-(3-methoxyphenyl)ethanethioamide (thioamide 4) and 3-methoxyphenylacetonitrile (nitrile 3) demonstrated statistically similar fungistatic activity based on culture diameter reduction. The estimated EC50 values were 0.75 ± 0.03 mg/mL for thioamide 4 and 0.85 ± 0.06 mg/mL for nitrile 3 (P=0.218) [1]. Both were considerably less potent than the isothiocyanate degradation product (EC50 = 0.05 mg/mL).

Fungicide Oomycete Plant Protection

Structural Basis for Differentiation: 3-Methoxy Substitution Modulates Lipophilicity and Bioactivity

Class-level QSAR analysis on a related series of 2,4-dihydroxythiobenzanilides, which share the N-aryl thioamide core, has established that lipophilicity, as influenced by substituents on the N-aryl ring, is a critical determinant of antifungal activity [1]. The 3-methoxy group on the target compound is predicted to confer a distinct lipophilicity profile compared to unsubstituted (R=H) or 4-methoxy analogs, leading to differential potency and spectrum of activity. While direct comparative data for the exact compound series is limited, this class-level inference provides a strong rationale for why substitution pattern matters and why the 3-methoxy isomer should not be considered equivalent to other positional isomers.

QSAR Lipophilicity Medicinal Chemistry

Primary Application Scenarios for N-(3-Methoxyphenyl)ethanethioamide Based on Comparative Evidence


Development of Potent Bioherbicide Formulations Targeting Downy Brome

Leveraging its superior EC50 of 0.3 mg/g against downy brome compared to the nitrile analog (0.5 mg/g), N-(3-methoxyphenyl)ethanethioamide is the preferred starting material for formulating potent bioherbicides derived from meadowfoam seed meal [1]. Its higher potency allows for lower application rates or more effective weed suppression.

Structure-Activity Relationship (SAR) Studies on N-Aryl Thioamide Nematicides

With a well-defined, moderate EC50 of 0.245 mg/mL against Meloidogyne hapla, this compound serves as an ideal intermediate potency standard for SAR studies [2]. It enables researchers to benchmark new synthetic analogs and understand how structural modifications shift potency away from this established baseline.

Investigating Selective Toxicity in Soil-Borne Pathogen Management

The compound's demonstrated toxicity to M. hapla and P. irregulare, but lack of toxicity to V. dahliae at comparable concentrations, makes it a valuable probe for investigating selective toxicity mechanisms in soil-borne pathogen complexes [2]. This specificity is not shared by the more broadly toxic isothiocyanate analog.

Synthetic Intermediate for Optimized Fungicidal Agents

Given its fungistatic activity against P. irregulare (EC50 0.75 mg/mL) is statistically equivalent to that of the nitrile analog, the choice between these two compounds can be based on synthetic convenience or cost [2]. N-(3-Methoxyphenyl)ethanethioamide may be preferred as a starting material if its synthesis or downstream derivatization offers advantages for creating more potent fungicidal analogs.

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